molecular formula C26H26N4O2 B6080349 N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide

N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide

Cat. No. B6080349
M. Wt: 426.5 g/mol
InChI Key: JXGHRFNROGDKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide, also known as DAPH, is a chemical compound that has been widely used in scientific research for its various biological and physiological effects. DAPH is a synthetic compound that was first synthesized in the 1980s and has since been used in a range of studies to investigate its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer research, N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inflammation and pain research has shown that N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. In inflammation and pain research, N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has been shown to have anti-inflammatory and analgesic effects, reduce oxidative stress, and inhibit the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research. It has also been shown to have a range of biological and physiological effects, making it a versatile compound for use in various studies. However, there are also some limitations to the use of N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide. One area of research could be to investigate its potential as a therapeutic agent for other conditions, such as neurodegenerative diseases. Another area of research could be to investigate its mechanism of action in more detail to gain a better understanding of how it exerts its biological and physiological effects. Additionally, further studies could investigate the safety and toxicity of N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide, as well as its pharmacokinetics and pharmacodynamics, to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide involves a series of chemical reactions that lead to the formation of the final compound. The first step involves the reaction of 4-aminophthalhydrazide with 4-methoxybenzoyl chloride in the presence of a base to form 4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzoyl chloride. This intermediate is then reacted with diethylamine to form the final product, N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide. The synthesis method is well-established and has been used in numerous studies to produce N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide.

Scientific Research Applications

N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has been widely used in scientific research to investigate its potential as a therapeutic agent for a range of conditions. Some of the areas of research that have used N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide include cancer, inflammation, and pain. In cancer research, N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation and pain research has also shown that N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has anti-inflammatory and analgesic effects, making it a potential therapeutic agent for conditions such as arthritis and neuropathic pain.

properties

IUPAC Name

N,N-diethyl-4-[4-(4-methoxyanilino)phthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-4-30(5-2)26(31)19-12-10-18(11-13-19)24-22-8-6-7-9-23(22)25(29-28-24)27-20-14-16-21(32-3)17-15-20/h6-17H,4-5H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGHRFNROGDKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-{(4E)-4-[(4-methoxyphenyl)imino]-3,4-dihydrophthalazin-1-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.